REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[Cl:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([cH:26]1)[C:11]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[N:12][CH:13]([C:17]([OH:18])=[O:19])[C:14](=[O:16])[NH:15]2.[K+:29].[K:27].[OH-:28].[OH2:30]>>[Cl:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([cH:26]1)[C:11]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[N:12][CH2:13][C:14](=[O:16])[NH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1N=C(c2ccccc2)c2cc(Cl)ccc2NC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C1CN=C(c2ccccc2)c2cc(Cl)ccc2N1
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Type
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product
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Smiles
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O=C1CN=C(c2ccccc2)c2cc(Cl)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |